

physical and chemical characteristics of triacetic acid lactone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triacetic acid*

Cat. No.: *B134189*

[Get Quote](#)

An In-depth Technical Guide to **Triacetic Acid Lactone**

Introduction

Triacetic acid lactone (TAL), systematically known as 4-hydroxy-6-methyl-2H-pyran-2-one, is a versatile organic compound that has garnered significant interest as a bio-derived platform chemical.^{[1][2]} It serves as a precursor for the synthesis of a wide array of valuable chemicals, including sorbic acid, a common food preservative, and various specialty polymers and pharmaceuticals.^{[2][3]} TAL is a polyketide, naturally synthesized by certain microorganisms and plants, and can be produced efficiently through microbial fermentation from renewable feedstocks like glucose.^{[1][4]} This guide provides a comprehensive overview of the physical and chemical characteristics of **triacetic acid** lactone, detailed experimental protocols, and key reaction pathways, intended for researchers, scientists, and professionals in drug development and chemical engineering.

Physical and Chemical Characteristics

Triacetic acid lactone is a light yellow crystalline powder under standard conditions.^[1] Its structure is characterized by a pyrone ring, and it exists in tautomeric forms, with the 4-hydroxy tautomer being the dominant form.^[1]

Physical Properties

The key physical properties of **triacetic acid** lactone are summarized in the table below.

Property	Value	References
Molecular Formula	$C_6H_6O_3$	[1] [5]
Molar Mass	126.11 - 126.12 g/mol	[1] [5] [6]
Appearance	Light yellow crystalline powder	[1]
Melting Point	188 to 190 °C	[1]
Boiling Point	285.9 °C	[1]
Density	1.348 g/cm ³	[1]
Water Solubility	8.60 g/L (at 20°C)	[1]
3.52 g/L (at 0°C)	[2]	
130.65 g/L (at 93°C)	[2]	
Organic Solvent Solubility	Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol	[5]
pKa	Weakly acidic	[7]
UV Absorption (λ_{max})	284 nm	[5]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **triacetic acid lactone**.

Technique	Data	Reference
¹ H NMR (300 MHz, DMSO-d6)	δ 5.95 (m, 1H), 5.19 (d, 1H), 2.14 (s, 3H)	[8]
¹³ C NMR (125 MHz, DMSO-d6)	δ 172, 165, 164, 101, 89, 20	[8]
High-Resolution MS (EI)	Calculated for $C_6H_6O_3$ (M $^+$): 126.0317, Found: 126.0320	[8]

Chemical Synthesis and Biosynthesis

Triacetic acid lactone can be produced through both chemical and biological routes.

Chemical Synthesis from Dehydroacetic Acid

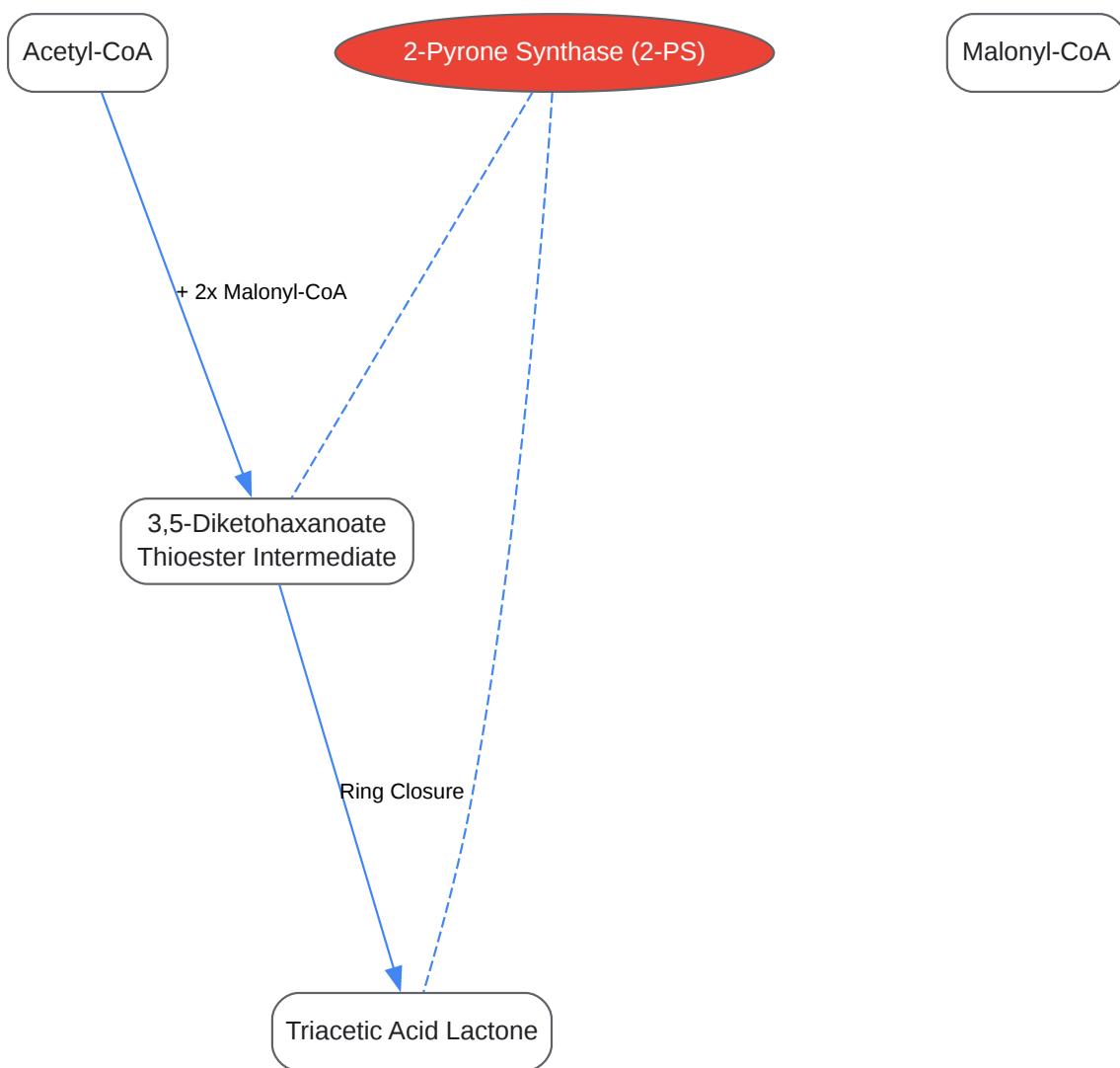
The original chemical synthesis involves the acid-catalyzed hydrolysis and decarboxylation of dehydroacetic acid.[\[1\]](#)

Experimental Protocol:

- Dehydroacetic acid is treated with concentrated sulfuric acid at 135 °C.[\[1\]](#)
- This treatment leads to the ring-opening and hydration of dehydroacetic acid to form a "tetracetic acid" intermediate.[\[1\]](#)
- Upon cooling, this intermediate undergoes lactonization to form **triacetic acid** lactone.[\[1\]](#)
- The final product is recovered by crystallization in cold water.[\[1\]](#)

Caption: Chemical synthesis of TAL from dehydroacetic acid.

Microbial Biosynthesis


The biosynthesis of TAL is achieved through a polyketide synthesis pathway, primarily utilizing the enzyme 2-pyrone synthase (2-PS).[\[1\]](#)[\[8\]](#) This enzyme catalyzes the condensation of one molecule of acetyl-CoA with two molecules of malonyl-CoA.[\[1\]](#)

Experimental Protocol (General Fermentation):

- A suitable host organism, such as *Saccharomyces cerevisiae* or *Escherichia coli*, is genetically engineered to express the 2-pyrone synthase (2-PS) gene, often from *Gerbera hybrida*.[\[4\]](#)[\[8\]](#)
- The recombinant strain is cultured in a fermentor with a defined medium containing a carbon source (e.g., glucose).[\[8\]](#)
- Fermentation parameters such as temperature, pH, and dissolved oxygen are controlled to optimize TAL production. For *S. cerevisiae*, the temperature is typically maintained at 30°C

and pH at 5.0.[8]

- TAL is secreted into the fermentation broth, from which it can be subsequently purified.[8]

[Click to download full resolution via product page](#)

Caption: Biosynthesis pathway of **triacetic acid lactone**.

Purification and Analysis

Purification by Crystallization

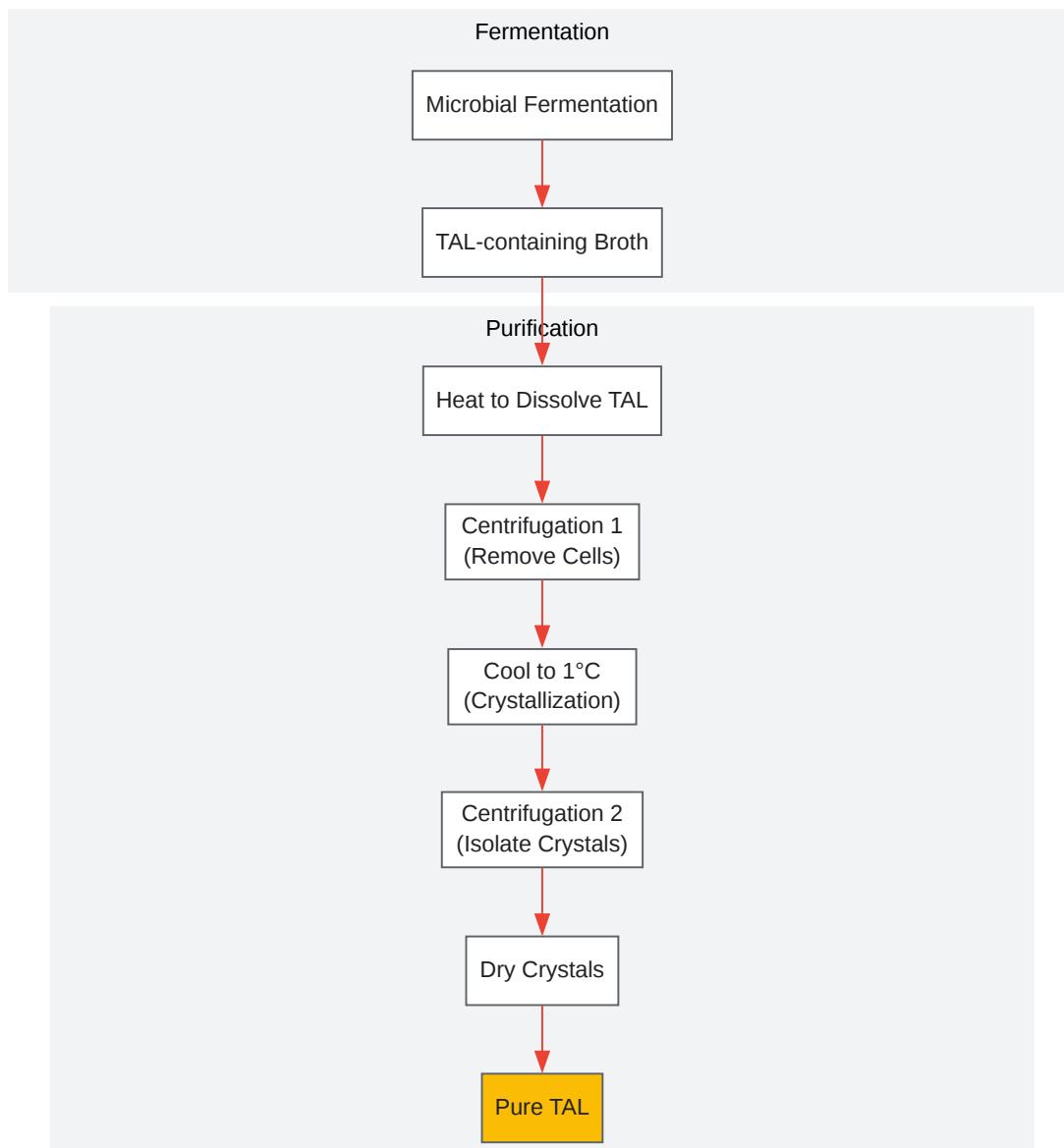
TAL's temperature-sensitive solubility in water makes crystallization an effective purification method.[\[2\]](#)

Experimental Protocol:

- The fermentation broth containing TAL is heated to dissolve all the solid TAL.[\[2\]](#)
- Insoluble materials, such as cells, are removed by centrifugation.[\[2\]](#)
- The supernatant is then cooled (e.g., to 1°C) to induce crystallization of TAL.[\[2\]](#)
- The crystallized TAL is separated from the liquid by a second centrifugation step and then dried.[\[2\]](#)

Purification by Solvent Extraction

Experimental Protocol:


- The cell-free fermentation broth is subjected to continuous liquid-liquid extraction using a solvent mixture like ethyl acetate/acetic acid (99:1, v/v).[\[8\]](#)
- The organic phases are combined, dried over magnesium sulfate, and concentrated under reduced pressure.[\[8\]](#)
- The resulting crude product is recrystallized from ethyl acetate to yield pure, pale yellow crystals of TAL.[\[8\]](#)

Analytical Methods

Quantitative analysis of TAL is typically performed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol (HPLC):

- Column: Reversed-phase C18 column (e.g., ZORBAX SB-C18, 4.6 x 150 mm, 5 μ m).[8]
- Mobile Phase: A gradient of Solvent A (1% v/v acetic acid in water) and Solvent B (1% v/v acetic acid in acetonitrile).[8]
- Gradient Program: 5% B (0-5 min), 5-15% B (5-18 min), 15-100% B (18-23 min), 100% B (23-30 min).[8]
- Flow Rate: 1.0 mL/min.[8]
- Detection: UV at 280 nm.[8]
- Retention Time: Approximately 12.9 min.[8]

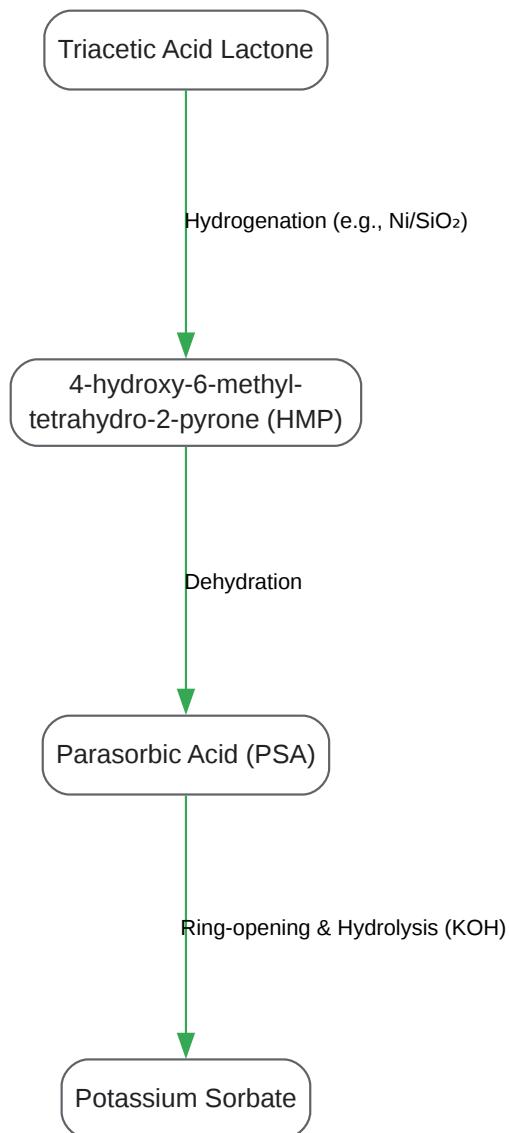
[Click to download full resolution via product page](#)

Caption: Experimental workflow for TAL production and purification.

Chemical Reactivity and Stability

Stability

Triacetic acid lactone is stable for at least four years under appropriate storage conditions.[5] However, it can undergo degradation, particularly in aqueous solutions at elevated temperatures, through a ring-opening decarboxylation reaction to form acetylacetone.[2]


Reactivity

TAL is a versatile chemical intermediate. The C3 carbon atom carries a substantial negative charge, making it nucleophilic and a key site for chemical reactions.[1]

TAL can be catalytically converted to potassium sorbate, a widely used food preservative.[3]

Experimental Protocol:

- Hydrogenation: TAL is hydrogenated to 4-hydroxy-6-methyltetrahydro-2-pyrone (HMP) using a catalyst such as Ni/SiO₂.[3]
- Dehydration: HMP is then dehydrated to form parasorbic acid (PSA).[3]
- Ring-opening and Hydrolysis: PSA undergoes ring-opening and hydrolysis in the presence of potassium hydroxide (KOH) to yield potassium sorbate.[3] This process achieves an overall yield of approximately 77%. [3]

Triacetic Acid Lactone

+ Amine (R-NH₂)

Ambient Temperature

100°C

4-Amino-2-pyrone

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triacetic acid lactone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. osti.gov [osti.gov]
- 4. Bioengineering triacetic acid lactone production in *Yarrowia lipolytica* for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Triacetic acid lactone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 7. Human Metabolome Database: Showing metabocard for triacetate lactone (HMDB0341406) [hmdb.ca]
- 8. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- To cite this document: BenchChem. [physical and chemical characteristics of triacetic acid lactone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b134189#physical-and-chemical-characteristics-of-triacetic-acid-lactone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com